molecular formula C14H12O2 B1216947 3-Biphenylacetic acid CAS No. 23948-77-8

3-Biphenylacetic acid

Cat. No. B1216947
M. Wt: 212.24 g/mol
InChI Key: VLQLJPWPRYUYMK-UHFFFAOYSA-N
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Patent
US07132449B2

Procedure details

Water (39 mL), followed by lithium hydroxide monohydrate (4.2 g, 101.5 mmol) were added to a solution of biphenyl-3-yl acetic acid methyl ester (11.43 g, 50.57 mmol) in methanol (265 mL). The mixture was stirred at ambient temperature for 2h then the organics were removed under reduced pressure. The mixture was acidified with dilute hydrochloric acid (1M, 80 mL), extracted with chloroform (2×100 mL), dried (MgSO4) and evaporated under reduced pressure to afford biphenyl-3-yl acetic acid as a white solid, yield 10.6 g, (99%), analytical HPLC Rt=16.565 min, HPLC-MS (single main UV peak with Rt=7.91 min, 213.1 [M+H]+).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
11.43 g
Type
reactant
Reaction Step Three
Quantity
265 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[OH-].[Li+].C[O:6][C:7](=[O:21])[CH2:8][C:9]1[CH:10]=[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=1>CO>[C:11]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13][CH:14]=[C:9]([CH2:8][C:7]([OH:21])=[O:6])[CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
4.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
11.43 g
Type
reactant
Smiles
COC(CC=1C=C(C=CC1)C1=CC=CC=C1)=O
Name
Quantity
265 mL
Type
solvent
Smiles
CO
Step Four
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organics were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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